

# Application Notes and Protocols for Aficamten in Clinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Aficamten**, a novel cardiac myosin inhibitor, as investigated in key clinical trials for the treatment of hypertrophic cardiomyopathy (HCM).

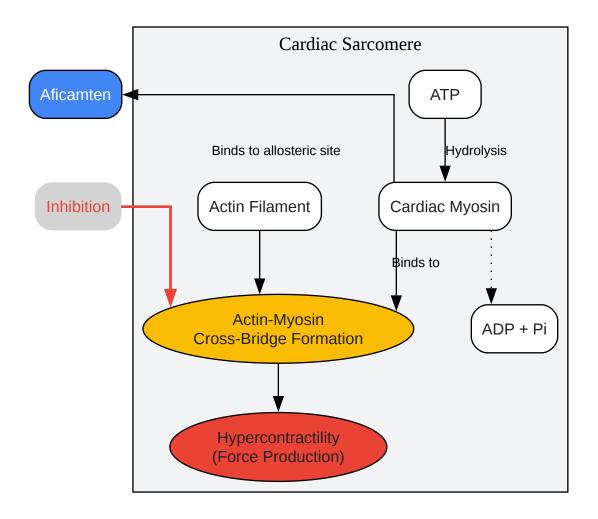
## Introduction

Aficamten is a selective, oral, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with hypertrophic cardiomyopathy.[1][2][3] By binding to a distinct allosteric site on cardiac myosin, Aficamten prevents the myosin from entering a force-producing state, thereby reducing the number of active actin-myosin cross-bridges during each cardiac cycle.[3][4][5] This mechanism of action aims to alleviate the left ventricular outflow tract (LVOT) obstruction and improve symptoms in patients with HCM.[4] Clinical trials have demonstrated its potential to improve exercise capacity, symptoms, and cardiac biomarkers.[6]

# Signaling Pathway of Aficamten

**Aficamten** directly targets the underlying pathophysiology of hypertrophic cardiomyopathy by modulating the function of the cardiac sarcomere. The diagram below illustrates the mechanism of action.





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Caption: Mechanism of action of **Aficamten** in inhibiting cardiac myosin hypercontractility.

# **Dosage and Administration in Clinical Trials**

**Aficamten** has been investigated in several key clinical trials, with dosages titrated based on echocardiographic parameters to optimize efficacy while maintaining safety.

# **REDWOOD-HCM (Phase 2)**

This dose-finding study evaluated the safety and tolerability of **Aficamten** in patients with symptomatic obstructive HCM.[8]



Parameter	Cohort 1	Cohort 2	Cohort 3 (Open-Label)	Placebo
Number of Patients	14	14	13	13
Starting Dose	5 mg once daily	10 mg once daily	5 mg once daily	Matched Placebo
Dose Escalation	10 mg, 15 mg	20 mg, 30 mg	10 mg, 15 mg	N/A
Titration Schedule	Every 2 weeks	Every 2 weeks	Every 2 weeks	N/A
Treatment Duration	10 weeks	10 weeks	10 weeks	10 weeks
Background Therapy	Standard of care (excluding disopyramide)	Standard of care (excluding disopyramide)	Included disopyramide	Standard of care

Data sourced from multiple reports on the REDWOOD-HCM trial.[9][10][11]

# **SEQUOIA-HCM (Phase 3)**

This pivotal trial evaluated the efficacy and safety of **Aficamten** in a larger patient population with symptomatic obstructive HCM.[6][12]

Parameter	Aficamten Group	Placebo Group
Number of Patients	142	140
Starting Dose	5 mg once daily	Matched Placebo
Dose Escalation	10 mg, 15 mg, 20 mg	N/A
Titration Schedule	Every 2 weeks for the first 6 weeks	N/A
Treatment Duration	24 weeks	24 weeks
Background Therapy	Stable standard of care	Stable standard of care



Data sourced from publications on the SEQUOIA-HCM trial.[6][7][12]

# **FOREST-HCM (Open-Label Extension)**

This ongoing study is assessing the long-term safety and tolerability of **Aficamten** in patients who completed previous trials.[8][13]

Parameter	Study Population	
Number of Patients	213 enrolled as of October 2023[14]	
Starting Dose	5 mg once daily	
Dose Escalation	5 mg, 10 mg, 15 mg, 20 mg	
Titration Schedule	Titrated based on site-read echocardiographic assessments[14]	
Treatment Duration	Ongoing (48-week and 96-week data reported) [14][15]	
Background Therapy	Continued from parent study	

Data from the FOREST-HCM open-label extension study.[13][14]

# **Experimental Protocols**

The following protocols outline the key methodologies used to assess the efficacy and safety of **Aficamten** in clinical trials.

# **Echocardiography Protocol for Dose Titration and Efficacy Assessment**

Objective: To assess left ventricular outflow tract gradient (LVOT-G) and left ventricular ejection fraction (LVEF) for dose titration and to evaluate changes in cardiac structure and function.

#### Methodology:

• Patient Preparation: Patients should rest for at least 5 minutes before the examination.



- Standard Views: A comprehensive 2D and Doppler echocardiogram is performed, including parasternal long-axis, short-axis, and apical views (4-chamber, 2-chamber, and 3-chamber).
- LVEF Measurement: LVEF is calculated using the biplane Simpson's method from the apical 4- and 2-chamber views.[16]
- LVOT-G Measurement:
  - Resting Gradient: Continuous-wave Doppler is used to measure the peak velocity through the LVOT from the apical 3- or 5-chamber view. The peak gradient is calculated using the modified Bernoulli equation (Gradient = 4 x velocity²).
  - Provoked (Valsalva) Gradient: The patient performs a standardized Valsalva maneuver (exhaling against a closed glottis for 10-15 seconds) while the LVOT velocity is continuously monitored. The peak gradient during or immediately after the maneuver is recorded.[12]
- Dose Titration Criteria (SEQUOIA-HCM):
  - Dose Escalation: Increase dose if Valsalva LVOT-G is ≥ 30 mmHg and LVEF is ≥ 55%.[16]
  - Dose Reduction: Decrease dose if LVEF is < 50%.[16]</li>
- Data Analysis: Echocardiographic data is typically analyzed by a central core laboratory blinded to treatment assignment to ensure consistency and reduce bias.[17]

## **Cardiopulmonary Exercise Testing (CPET) Protocol**

Objective: To assess changes in exercise capacity, primarily peak oxygen uptake (pVO<sub>2</sub>), as a measure of treatment efficacy.

### Methodology:

- Patient Preparation: Patients should avoid heavy meals, caffeine, and smoking for at least 3
  hours before the test. Background medications are continued as prescribed.
- Equipment: A calibrated metabolic cart, electrocardiogram (ECG) monitor, blood pressure cuff, and either a treadmill or a cycle ergometer are used.



#### Protocol:

- A symptom-limited, ramp-incremental exercise protocol is typically employed.
- Following a 2-3 minute warm-up of unloaded cycling or slow walking, the work rate is progressively increased every minute.
- The test continues until the patient reaches exhaustion, indicated by a respiratory exchange ratio (RER) of ≥1.05 or other standard termination criteria.

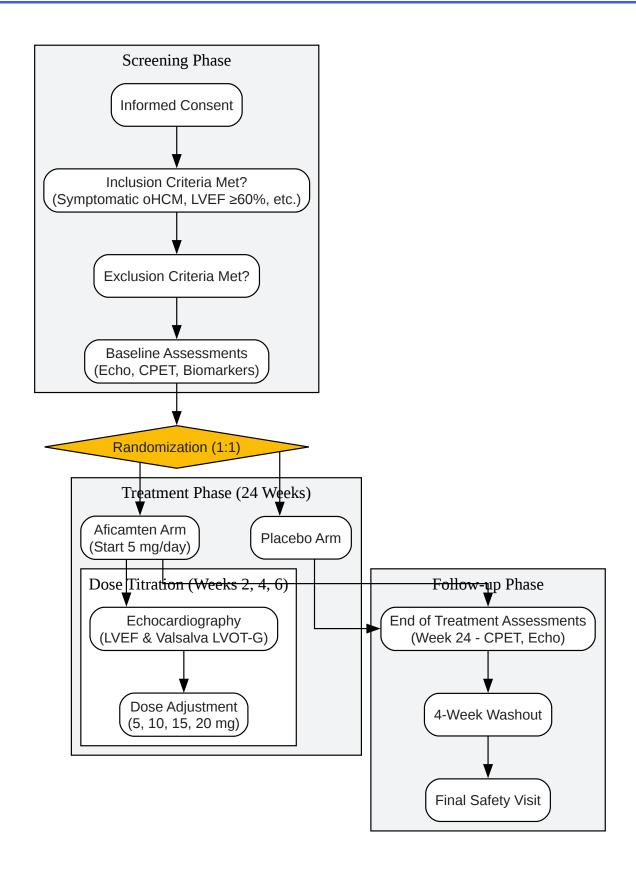
#### Measurements:

- Gas Exchange: Breath-by-breath analysis of oxygen uptake (VO<sub>2</sub>), carbon dioxide output (VCO<sub>2</sub>), and minute ventilation (VE). pVO<sub>2</sub> is typically averaged over the final 30 seconds of exercise.
- Cardiovascular: Continuous 12-lead ECG monitoring and blood pressure measurements at regular intervals.
- Data Analysis: The primary endpoint is the change in pVO<sub>2</sub> from baseline to the end of the treatment period (e.g., 24 weeks in SEQUOIA-HCM).[6] Other variables such as the VE/VCO<sub>2</sub> slope are also analyzed to assess ventilatory efficiency.[18]

# **Experimental and Logical Workflows**

The following diagrams illustrate the workflows employed in **Aficamten** clinical trials.

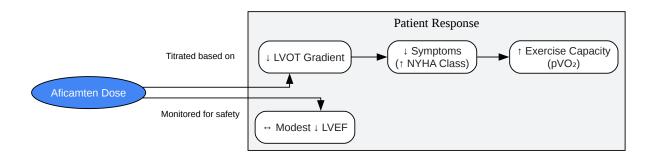




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Caption: Experimental workflow for the SEQUOIA-HCM Phase 3 clinical trial.





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Caption: Logical relationship between Aficamten dosage, patient response, and outcomes.

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